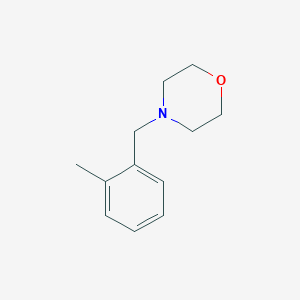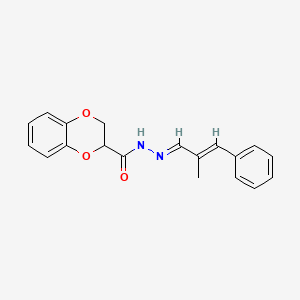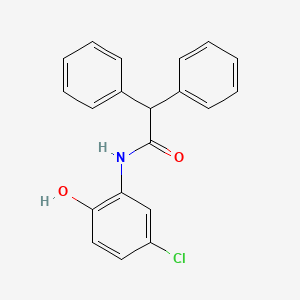
2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. This molecule has been found to have promising therapeutic potential in the treatment of a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions. In
Mecanismo De Acción
The mechanism of action of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves the inhibition of BTK. BTK is a key enzyme involved in the survival and proliferation of cancer cells as well as the production of inflammatory cytokines and chemokines in immune cells. Inhibition of BTK by 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide leads to the induction of apoptosis in cancer cells and the reduction of inflammatory cytokine and chemokine production in immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide are primarily related to its inhibition of BTK. Inhibition of BTK by 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide leads to the induction of apoptosis in cancer cells and the reduction of inflammatory cytokine and chemokine production in immune cells. This makes 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide a promising candidate for the treatment of cancer, autoimmune disorders, and inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide for lab experiments is its specificity for BTK. 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide selectively inhibits BTK and does not affect other kinases, making it a valuable tool for studying the role of BTK in various biological processes. However, one of the limitations of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is its relatively low potency compared to other BTK inhibitors. This may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide. One potential direction is the development of more potent BTK inhibitors based on the chemical structure of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide. Another potential direction is the investigation of the role of BTK in other biological processes beyond cancer and immune cell function. Finally, the potential applications of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide in combination with other drugs for the treatment of cancer, autoimmune disorders, and inflammatory conditions should be further explored.
Métodos De Síntesis
The synthesis method of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves several chemical reactions. The starting material for the synthesis is 2,3-dichloro-4-methoxybenzenesulfonyl chloride, which is then reacted with 3-pyridinemethanol to form 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide. The chemical structure of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is shown in Figure 1.
Aplicaciones Científicas De Investigación
2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is in the treatment of cancer. 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been found to inhibit the activity of BTK (Bruton's tyrosine kinase), which is a key enzyme involved in the survival and proliferation of cancer cells. Inhibition of BTK by 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
In addition to its potential applications in cancer treatment, 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has also been studied for its potential applications in the treatment of autoimmune disorders and inflammatory conditions. 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been found to inhibit the activity of BTK in immune cells, thereby reducing the production of inflammatory cytokines and chemokines. This makes 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide a promising candidate for the treatment of autoimmune disorders and inflammatory conditions.
Propiedades
IUPAC Name |
2,3-dichloro-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-20-10-4-5-11(13(15)12(10)14)21(18,19)17-8-9-3-2-6-16-7-9/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXYKPSSGKXZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)
![1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5877118.png)
![2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B5877120.png)




![N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B5877154.png)
![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)


